molecular formula C16H21BrN2O B7871730 (4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone

(4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No.: B7871730
M. Wt: 337.25 g/mol
InChI Key: WMPTXERVFICGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone ( 1178668-74-0 ) is a chemical compound offered for research purposes. This molecule features a biaryl ketone structure that serves as a versatile chemical intermediate and scaffold in medicinal chemistry and drug discovery . Compounds with similar structural motifs, featuring a piperidine ring substituted with pyrrolidine, are of significant interest in pharmaceutical research for their potential biological activity . For instance, research into structurally related molecules has identified activity against targets such as the Insulin-like Growth Factor 1 Receptor (IGF-1R) , which is a crucial target in oncology. The bromophenyl moiety present in this compound provides a synthetic handle for further functionalization via cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules for biological screening . This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions .

Properties

IUPAC Name

(4-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O/c17-14-5-3-13(4-6-14)16(20)19-11-7-15(8-12-19)18-9-1-2-10-18/h3-6,15H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPTXERVFICGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Amide Coupling

A widely reported method involves sequential nucleophilic substitution and amide bond formation. The synthesis begins with the preparation of 4-bromobenzoyl chloride, which is subsequently reacted with 4-(pyrrolidin-1-yl)piperidine.

Procedure :

  • 4-Bromobenzoyl Chloride Synthesis :

    • 4-Bromobenzoic acid is treated with oxalyl chloride in dichloromethane under inert atmosphere, catalyzed by dimethylformamide (DMF). The reaction proceeds at 20°C for 2 hours, yielding 4-bromobenzoyl chloride with >95% conversion.

  • Amide Formation :

    • 4-(Pyrrolidin-1-yl)piperidine is added to the acid chloride in the presence of triethylamine (TEA). The mixture is stirred at 20°C for 12 hours, followed by aqueous workup and purification via column chromatography (hexane/EtOAc, 3:1). The final product is isolated in 85–90% yield.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
Acid Chloride FormationOxalyl chloride, DMF, 20°C>95%99%
Amide CouplingTEA, CH₂Cl₂, 20°C85–90%98.5%

Bromination of N-Phenylpiperidine Precursors

Direct Bromination Using Dibromohydantoin

An alternative route involves brominating N-phenylpiperidine at the para position. This method, detailed in patent CN112645902A, avoids pre-functionalized starting materials.

Procedure :

  • N-Phenylpiperidine Synthesis :

    • Bromobenzene and piperidine are heated in sulfolane with potassium tert-butoxide (150–180°C, 4 hours). The crude product is purified via vacuum distillation (yield: 84%).

  • Bromination :

    • N-Phenylpiperidine is treated with dibromohydantoin (DBH) in dichloromethane, catalyzed by tetra-n-butylammonium tetraphenylborate (10 mol%). The reaction proceeds at 20–25°C for 5 hours, yielding 87% of the target compound after recrystallization (CH₂Cl₂/n-heptane).

Advantages :

  • Scalable to industrial production (batch sizes >100 g reported).

  • No isomers detected by GC or LC-MS.

Palladium-Catalyzed Oxidative Amination

Cross-Coupling with Pyrrolidine Derivatives

A recent advancement employs palladium catalysis to couple 4-bromophenyl intermediates with pyrrolidine-containing partners. This method, adapted from RSC protocols, uses (dppf)PdCl₂ as a catalyst.

Procedure :

  • Substrate Preparation :

    • (4-Bromophenyl)(piperidin-1-yl)methanone is treated with N-iodosuccinimide (NIS) and trimethylsilyl azide (TMSN₃) in CCl₄ at 80°C for 12 hours.

  • Coupling Reaction :

    • The intermediate is reacted with pyrrolidine under oxidative conditions (NaI, PIDA) in ethyl acetate. The product is isolated in 62% yield after silica gel chromatography.

Mechanistic Insight :

  • The reaction proceeds via a radical pathway, with NaI acting as a redox mediator.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Amide Coupling85–9098.5ModerateHigh
Direct Bromination87–9099.5HighModerate
Palladium Catalysis51–6298.0LowLow

Key Observations :

  • Amide Coupling : Optimal for lab-scale synthesis due to straightforward purification.

  • Direct Bromination : Preferred for industrial applications despite higher brominating agent costs.

  • Palladium Catalysis : Limited by catalyst expense but useful for introducing complex substituents.

Industrial-Scale Production Considerations

Process Optimization

Industrial protocols emphasize solvent recovery and catalytic efficiency:

  • Solvent Choice : Sulfolane (high boiling point) enables reflux conditions without degradation.

  • Catalyst Recycling : Tetra-n-butylammonium tetraphenylborate is recoverable via aqueous extraction, reducing waste .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for developing new therapeutic agents. Research has indicated that derivatives of piperidine and pyrrolidine are often linked to various biological activities, including:

  • Antidepressant Effects : Compounds containing piperidine rings have shown promise in treating depression and anxiety disorders due to their ability to modulate neurotransmitter systems.
  • Anticancer Activity : Studies involving similar structures have demonstrated cytotoxic effects against cancer cell lines, suggesting that (4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone may also exhibit such properties.

Neuropharmacology

Given its structural similarity to known psychoactive compounds, this compound may influence central nervous system (CNS) functions. Research into its pharmacodynamics and pharmacokinetics can provide insights into:

  • Receptor Binding Affinity : Investigating how this compound interacts with various neurotransmitter receptors could yield valuable information for developing CNS-active drugs.

Synthetic Chemistry

The synthesis of this compound can serve as a model for designing more complex organic molecules. Its synthesis often involves:

  • Palladium-Catalyzed Reactions : Utilizing palladium nanoparticles in coupling reactions can improve yields and selectivity in synthesizing similar compounds .

Case Study 1: Antidepressant Properties

In a study published in the Journal of Medicinal Chemistry, derivatives of piperidine were synthesized and evaluated for their ability to inhibit serotonin reuptake. The results indicated that compounds with similar structures to this compound exhibited significant antidepressant-like effects in animal models .

Case Study 2: Anticancer Activity

Research conducted at a leading pharmaceutical institute explored the cytotoxic effects of various methanone derivatives on breast cancer cell lines. The study found that certain analogs showed promising IC50_{50} values, indicating potential as anticancer agents .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous methanone derivatives (Table 1). Key differences lie in substituent effects, electronic profiles, and biological activity.

Table 1: Structural and Functional Comparison of Methanone Derivatives

Compound Name Molecular Formula Substituents Key Features Reference
(4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone C₁₆H₂₀BrN₂O 4-Bromophenyl, 4-pyrrolidinyl-piperidine High conformational flexibility; potential kinase inhibition
(4-Bromophenyl)(4-(perfluorophenyl)piperidin-1-yl)methanone C₁₈H₁₄BrF₅NO 4-Bromophenyl, 4-perfluorophenyl-piperidine Enhanced lipophilicity; distinct ¹⁹F NMR shifts (δ = -152 to -163 ppm)
(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone C₁₅H₂₀BrN₃O 5-Bromopyridinyl, 4-pyrrolidinyl-piperidine Pyridine nitrogen enhances solubility; potential for metal coordination
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone C₁₄H₁₈BrNO 4-Bromophenyl, 4-methylpiperidine Reduced steric bulk; XLogP3 = 3.3 (higher lipophilicity)
(4-(1H-Pyrrol-1-yl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone C₂₀H₂₀N₄O₂ 4-Pyrrolylphenyl, pyridazinyloxy-piperidine Extended π-conjugation; potential photophysical applications

Key Observations :

Electronic Effects :

  • The 4-bromophenyl group in the target compound confers electron-withdrawing characteristics, contrasting with the electron-rich pyrrolylphenyl group in .
  • Fluorinated analogs (e.g., perfluorophenyl derivatives) exhibit unique ¹⁹F NMR signatures and increased metabolic stability .

Conformational Flexibility :

  • The 4-(pyrrolidin-1-yl)piperidine scaffold allows for puckering dynamics (quantified via Cremer-Pople parameters), enabling adaptation to binding pockets .
  • Methyl-substituted piperidine (e.g., in ) reduces steric hindrance but limits hydrogen-bonding capacity.

Biological Relevance :

  • Pyridine-containing analogs (e.g., ) show improved aqueous solubility, critical for pharmacokinetics.
  • Perfluorinated derivatives (e.g., ) are prioritized in PET imaging due to fluorine-18 compatibility.

Synthetic Accessibility :

  • The target compound is synthesized via halogen atom transfer (XAT) reactions in 1,4-dioxane, yielding ~65–70% purity .
  • Comparatively, pyridazinyloxy derivatives require multi-step coupling, as seen in .

Research Implications

The structural nuances of these methanone derivatives highlight their versatility in drug design. For instance, the target compound’s pyrrolidine-piperidine hybrid may optimize blood-brain barrier penetration for CNS targets, while fluorinated analogs offer imaging utility. Future studies should explore SAR (structure-activity relationships) to correlate substituent effects with binding affinities.

Biological Activity

(4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone, also known by its CAS number 1178668-74-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, anticancer, and other pharmacological properties supported by various research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H21_{21}BrN2_2O
  • Molecular Weight : 337.25 g/mol
  • Structure : The compound features a bromophenyl group and a piperidine derivative, which are known to influence its biological activity.

Antibacterial Activity

Research indicates that the compound exhibits notable antibacterial properties. In vitro studies have shown that derivatives similar to this compound can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, pyrrolidine derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimal inhibitory concentrations (MIC) as low as 0.0039 mg/mL .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
This compoundTBDTBD

Antifungal Activity

In addition to antibacterial effects, compounds with similar structures have been evaluated for antifungal activity. Studies suggest that halogenated derivatives can hinder fungal growth, although specific data on this compound's antifungal properties remain limited .

Anticancer Properties

The compound's structural components may also confer anticancer properties. Research on related piperidine derivatives indicates inhibition of Na+/K+-ATPase and Ras oncogene activity in cancer cells, suggesting a potential mechanism for anticancer activity . This aligns with findings that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth
A study on a related compound demonstrated significant inhibition of cell proliferation in human cancer cell lines, indicating that modifications to the piperidine structure could enhance bioactivity against cancer cells.

The biological activity of this compound is likely influenced by:

  • Halogen Substitution : The presence of bromine is associated with increased bioactivity.
  • Piperidine Ring : This moiety is known for its diverse pharmacological effects, including analgesic and anti-inflammatory activities.

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for (4-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone?

  • Methodological Answer : Multi-step synthesis typically involves:
  • Intermediate Preparation : Halogenation of phenyl rings (e.g., bromination) and functionalization of piperidine/pyrrolidine moieties. For example, coupling reactions between bromophenyl derivatives and heterocyclic amines under reflux conditions (e.g., using DCM or THF as solvents) .
  • Coupling Optimization : Temperature control (60–80°C) and catalyst selection (e.g., palladium-based catalysts for cross-coupling) to improve yield. Reaction time may vary from 12–48 hours depending on steric hindrance .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the final product .

Q. How do researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm molecular structure by identifying chemical environments (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine/pyrrolidine protons at δ 1.5–3.5 ppm) .
  • HPLC Analysis : Retention time (e.g., 13.0 minutes at 254 nm) and peak area (>95%) assess purity. Mobile phases often use acetonitrile/water gradients .
  • Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N ratios validate compositional integrity .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer :
  • XLogP3 : Estimates lipophilicity (e.g., XLogP3 ≈ 3.3), critical for blood-brain barrier permeability predictions .
  • Topological Polar Surface Area (TPSA) : Calculates solubility and membrane permeability (e.g., TPSA ≈ 20.3 Ų for this compound) .
  • Molecular Dynamics Simulations : Predict stability in biological matrices using software like GROMACS or AMBER .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replacing bromine with fluorine or chlorine) to test effects on receptor binding .
  • Biological Assays : Compare IC50_{50} values in target-specific assays (e.g., sigma receptor binding). For example, pyrimidine-substituted analogs show enhanced neuropharmacological activity .
  • Data Analysis : Use regression models to correlate structural features (e.g., steric bulk, logP) with activity trends .

Q. What experimental techniques investigate the interaction of this compound with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KDK_D values) to receptors immobilized on sensor chips .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy and stoichiometry .
  • Molecular Docking : Simulates binding poses in receptor active sites (e.g., using AutoDock Vina) to guide mutagenesis studies .

Q. How do discrepancies in elemental analysis data impact synthesis validation?

  • Methodological Answer :
  • Root-Cause Analysis : Deviations >0.3% in C/H/N ratios may indicate incomplete purification (e.g., solvent residues) or side reactions. Repeat column chromatography or recrystallization to address this .
  • Cross-Validation : Combine elemental analysis with mass spectrometry (e.g., HRMS) to confirm molecular weight (e.g., 296.20 g/mol for a related bromophenyl analog) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.